Reduced CYP3A4 Inhibition Liability Relative to (+)-Lariciresinol
In a fluorometric enzyme inhibition assay, (7R)-7-hydroxylariciresinol showed an IC50 of 66.5 µM against human CYP3A4, which is 2.6-fold weaker than the IC50 of 25.6 µM observed for (+)-lariciresinol under identical conditions [1]. This suggests a reduced potential for CYP3A4-mediated drug-drug interactions, a key differentiator for scientists selecting a lignan scaffold for in vivo hepatoprotective or anti-inflammatory studies where co-administered drugs are a concern.
| Evidence Dimension | Inhibition of human Cytochrome P450 3A4 (IC50) |
|---|---|
| Target Compound Data | IC50 = 66.5 µM (6.65E+4 nM) |
| Comparator Or Baseline | (+)-Lariciresinol: IC50 = 25.6 µM (2.56E+4 nM) |
| Quantified Difference | 2.6-fold less potent inhibition compared to (+)-lariciresinol |
| Conditions | Human CYP3A4, fluorometric assay, 30 min incubation (University of Toyama data, curated by ChEMBL) |
Why This Matters
This directly addresses the procurement choice for in vivo pharmacology, where selecting a compound with lower CYP inhibition can minimize off-target metabolic interference.
- [1] BindingDB. BDBM50335918 and BDBM50335920. IC50 data for (7R)-7-hydroxylariciresinol and (+)-lariciresinol on CYP3A4. View Source
